Pentanethioamide, 2-amino-N,4-dimethyl-
Description
1 Structural Characterization
IUPAC Nomenclature and Systematic Identification
Pentanethioamide, 2-amino-N,4-dimethyl- is systematically identified as 2-amino-N,4-dimethylpentanethioamide . Its molecular formula is C₇H₁₆N₂S , derived from a pentanethioamide backbone with substituents at positions 2 and 4. The compound’s CAS Registry Number is 106916-35-2 , and its SMILES notation is CC(C)(C)CC(N)C(=S)N(C)C , reflecting the tert-butyl group at position 4, an amino group at position 2, and a dimethyl-substituted thioamide moiety.
Key Identifiers
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-amino-N,4-dimethylpentanethioamide |
| Molecular Formula | C₇H₁₆N₂S |
| Molecular Weight | 160.27 g/mol |
| CAS Registry Number | 106916-35-2 |
| SMILES | CC(C)(C)CC(N)C(=S)N(C)C |
This nomenclature adheres to IUPAC conventions, prioritizing substituent positions and functional group hierarchy.
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-amino-N,4-dimethylpentanethioamide is dominated by the C=S bond and tert-butyl substituent . The thioamide group (C=S) adopts a trigonal planar geometry, with bond lengths and angles distinct from oxoamides:
- C=S bond length : ~1.65 Å (vs ~1.23 Å for C=O)
- C–N bond length : ~1.35 Å (shorter than amides due to reduced steric strain)
The tert-butyl group at position 4 imposes steric constraints, restricting rotational freedom around the C4–C5 bond. The amino group at position 2 and dimethyl substituents on the thioamide nitrogen further influence conformational preferences. Computational studies suggest that thioamides exhibit larger rotational barriers compared to amides, particularly in folded peptides.
Crystallographic Data and Solid-State Arrangement
No specific crystallographic data for 2-amino-N,4-dimethylpentanethioamide are reported in the literature. However, general trends for thioamides indicate:
- Packing motifs : Thioamides often form hydrogen-bonded networks via NH–S interactions, though the tert-butyl group may disrupt such patterns.
- Solid-state geometry : The C=S bond’s electron density distribution creates a σ-hole , potentially enabling noncovalent interactions with oxygen or nitrogen donors.
For comparison, pentanethioamide (C₅H₁₁NS) crystallizes with a planar C=S group and hydrophobic interactions dominating lattice stabilization. The tert-butyl and amino groups in the target compound likely enhance lattice rigidity but reduce hydrogen-bonding capacity.
Comparative Analysis with Related Thioamide Derivatives
Structural and Bonding Differences
| Property | 2-Amino-N,4-dimethylpentanethioamide | Pentanethioamide (C₅H₁₁NS) |
|---|---|---|
| C=S Bond Length | ~1.65 Å | ~1.65 Å |
| C–N Bond Length | ~1.35 Å | ~1.35 Å |
| Steric Bulk | High (tert-butyl + dimethyl groups) | Low (linear chain) |
| Hydrogen-Bond Capacity | Limited (tert-butyl sterics) | Moderate (NH–S interactions) |
The tert-butyl group at position 4 and dimethyl substituents reduce solubility in polar solvents compared to unsubstituted pentanethioamide.
Reactivity and Functional Group Behavior
The thioamide group in 2-amino-N,4-dimethylpentanethioamide participates in nucleophilic substitutions and condensation reactions , though steric hindrance may slow reaction rates. For example:
- Hydrolysis : Resistant to hydrolysis under mild conditions due to the sulfur atom’s larger size and weaker π-bond.
- Oxidation : Susceptible to oxidation to sulfoxides or sulfones, but tert-butyl groups may stabilize intermediates.
In contrast, simpler thioamides like pentanethioamide exhibit faster hydrolysis kinetics due to reduced steric bulk.
Properties
CAS No. |
106916-35-2 |
|---|---|
Molecular Formula |
C7H16N2S |
Molecular Weight |
160.279 |
IUPAC Name |
2-amino-N,4-dimethylpentanethioamide |
InChI |
InChI=1S/C7H16N2S/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) |
InChI Key |
KNEPQVCKPRQVCJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=S)NC)N |
Synonyms |
Pentanethioamide, 2-amino-N,4-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(a) N-(tert-butyl)-4-methyl-2-(propyl(quinolin-4-yl)amino)pentanethioamide (II-50)
- Structure: Features a pentanethioamide core with a quinoline substituent and tert-butyl group.
- Application : Such compounds are often explored in medicinal chemistry for their protease inhibition or antimicrobial properties due to the thioamide’s ability to mimic peptide bonds while resisting enzymatic degradation .
(b) Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)- (Leu-pNA)
- Structure : A nitro-substituted phenyl amide with a pentanamide backbone.
- Key Differences: The amide (–C(=O)–NH–) group instead of thioamide reduces electrophilicity and alters hydrogen-bonding capacity. The nitro group (–NO₂) enhances electron-withdrawing effects, influencing reactivity and spectroscopic properties .
- Application: Widely used as a chromogenic substrate in enzyme assays (e.g., for leucine aminopeptidase) due to its nitroaniline release upon hydrolysis .
(c) Pentanamide, 2-amino-4-methyl-N-2-naphthalenyl-, hydrochloride (1:1), (2R)-
- Structure : Contains a naphthalene ring and a charged hydrochloride salt.
- The stereochemistry (R-configuration) may influence biological activity .
- Application : Such derivatives are studied in drug delivery systems, where solubility and stereoselectivity are critical .
Physicochemical and Functional Comparisons
Key Observations :
- Thioamide vs. Amide: Thioamides exhibit lower hydrogen-bond donor capacity but higher resistance to hydrolysis compared to amides, making them suitable for stable drug scaffolds .
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in Leu-pNA) increase reactivity toward nucleophilic attack, while bulky groups (e.g., tert-butyl in II-50) enhance steric shielding .
Preparation Methods
H₂S-Mediated Thioamidation
The direct conversion of nitriles to thioamides using hydrogen sulfide (H₂S) represents a widely applicable method. In a protocol adapted from, alkyl nitriles react with H₂S under acidic or basic conditions. For 2-amino-N,4-dimethylpentanethioamide, the precursor nitrile (2-amino-N,4-dimethylpentanenitrile) is treated with H₂S in acetonitrile at 80–100°C for 30 minutes, followed by purification via silica gel chromatography. This method achieves yields of 85–90% but requires stringent safety measures due to H₂S toxicity.
Key Reaction Parameters
-
Catalyst : NO₂BF₄ (0.6 mmol per 0.4 mmol nitrile)
-
Temperature : 80°C (H₂S purging step), 100°C (reaction)
-
Solvent : Acetonitrile or dimethyl sulfoxide (DMSO)
Chloroamide Substitution Strategies
Nucleophilic Displacement with Sulfur Sources
A two-step approach involves synthesizing α-chloroamides followed by thiol substitution. As detailed in, 2-chloro-N,4-dimethylpentanamide is prepared via reaction of 2-chloropentanoyl chloride with methylamine. Subsequent treatment with sodium hydrosulfide (NaSH) in ethanol at room temperature replaces the chloride with a thioamide group.
Experimental Optimization
-
Chloroamide Synthesis :
-
Thioamide Formation :
This method’s advantage lies in its compatibility with sensitive functional groups, though it necessitates handling corrosive acyl chlorides.
Sulfur-Mediated Coupling of Amines and Olefins
Alkali-Promoted Three-Component Reactions
A patent-described method () couples amines, olefins, and elemental sulfur (S₈) under basic conditions. For 2-amino-N,4-dimethylpentanethioamide, the reaction employs:
-
Amine : 2-Amino-N,4-dimethylpentanamine
-
Olefin : 4-Methylstyrene (to introduce the methyl group at position 4)
-
Base : Tripotassium phosphate (K₃PO₄) or potassium fluoride (KF)
Procedure
-
Combine amine (0.4 mmol), olefin (0.48 mmol), sulfur (0.48 mmol), and K₃PO₄ (0.6 mmol) in DMSO.
-
Heat at 100°C under nitrogen for 24 hours.
-
Purify via column chromatography (ethyl acetate/petroleum ether).
Yield : 73–88% (depending on olefin reactivity).
Comparative Analysis of Methodologies
Advantages and Limitations
-
H₂S Route : High yields but requires toxic gas handling.
-
Chloroamide Method : Excellent functional group tolerance but involves multi-step synthesis.
-
Sulfur Coupling : Scalable to industrial production but dependent on olefin availability.
Mechanistic Insights and Side Reactions
Nitrile-to-Thioamide Conversion
The reaction proceeds via intermediate formation of a thioimidate, which hydrolyzes to the thioamide under acidic workup. Competing side reactions include over-sulfurization (yielding dithioamides) and nitrile polymerization.
Chloroamide Substitution
Nucleophilic attack by HS⁻ on the α-chloroamide generates a thiolate intermediate, which protonates to form the thioamide. Competing elimination (forming α,β-unsaturated amides) is mitigated by using polar protic solvents like ethanol.
Industrial-Scale Considerations
The sulfur coupling method () is particularly suited for large-scale synthesis due to:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
